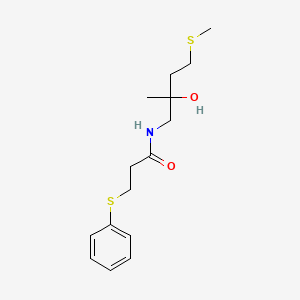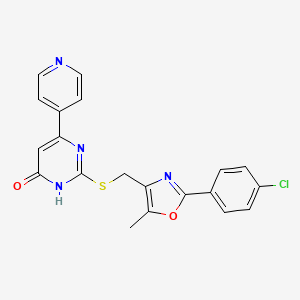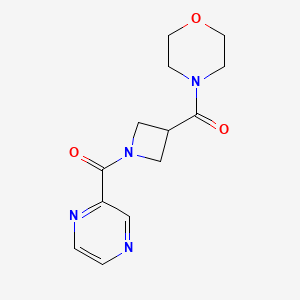![molecular formula C9H7ClN2O2S2 B2772134 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole CAS No. 338795-05-4](/img/structure/B2772134.png)
5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a thiadiazole ring substituted with a phenylsulfonyl methyl group at the 4-position and a chlorine atom at the 5-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would be expected to be similar to those of other thiadiazoles. Thiadiazoles can participate in a variety of reactions, including Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other thiadiazoles. These properties would include molecular weight, solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Thiadiazole derivatives exhibit significant antimicrobial properties. A study by Alam (2018) discusses various thiadiazole derivatives, emphasizing their potent biological activities including antimicrobial, antitubercular, antidiabetic, and antidepressant effects among others. The structure-activity relationship (SAR) analysis of these compounds suggests that the thiadiazole moiety plays a crucial role in enhancing their efficacy and safety (Faruk Alam, 2018). Furthermore, Mishra et al. (2015) highlight the extensive pharmacological activities of 1,3,4-thiadiazole derivatives, including their anti-inflammatory, analgesic, antimicrobial, and antitumor properties, which are attributed to the presence of the toxophoric N2C2S moiety (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Pharmacological Scaffolds
Thiadiazoles are recognized for their versatile pharmacological scaffolds, which have been applied in developing treatments for various diseases. Koval et al. (2022) provide an overview of triazole and thiadiazole derivatives as promising candidates in bioorganic and medicinal chemistry, particularly for their analgesic and anti-inflammatory activities. This review underscores the potential of these heterocyclic systems in optimizing drug-like characteristics and exploring new directions in molecular design (Andriy Koval, A. Lozynskyi, S. Shtrygol’, R. Lesyk, 2022).
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” could include further exploration of its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and developing new synthetic methods .
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-5-chlorothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-8(11-12-15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYAAHLOZJYVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)
![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)
